Compound Description: L-372,662 (1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one) is an orally active oxytocin antagonist with improved pharmacokinetics and excellent oral bioavailability. It demonstrates good potency both in vitro (Ki = 4.1 nM, cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in the rat). [] L-372,662 also exhibits good aqueous solubility (>8.5 mg/mL at pH 5.2) and excellent selectivity against the human arginine vasopressin receptors. []
Relevance: L-372,662 shares a crucial structural similarity with the target compound "4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione": both possess a piperidin-4-yl moiety. Although the rest of their structures differ, this shared element suggests potential relevance in terms of their chemical properties and biological activities.
Compound Description: BIX (N-[4-(1-acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine) is a potent and highly specific sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitor. [] It has demonstrated significant cardioprotective effects by attenuating subsequent cardiac hypertrophy and heart failure following coronary artery ligation in rats. [] BIX also prevented phenylephrine-induced hypertrophy in neonatal cardiomyocytes, associated with the prevention of calcineurin activation. []
Relevance: BIX exhibits structural resemblance to the target compound "4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione" through the presence of a 3-(trifluoromethyl)benzoylpiperidin-4-yl moiety. Despite variations in their overall structures, this common structural element highlights a possible relationship in terms of their pharmacological properties.
Compound Description: Compound 2 (3,5-bis(trifluoromethyl)benzyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate) is an adamantly-isothiourea derivative evaluated for its inhibitory potency against SARS-CoV-2 targeted proteins. [] It showed potential as a SARS-CoV-2 main protease (Mpro) inhibitor, with molecular dynamic simulations suggesting a binding affinity comparable to opaganib, a drug under investigation for COVID-19 treatment. []
Relevance: Although Compound 2 is not directly related to the target compound "4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione" in terms of overall structure, both compounds belong to the broader category of trifluoromethyl-containing compounds. This shared feature could potentially imply similarities in their physicochemical properties and biological effects.
Compound Description: Compound 9 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), also known as V-0219, is a potent small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] It displays enhanced efficacy of GLP-1R stimulation, subnanomolar potency in the potentiation of insulin secretion, and no significant off-target activities. [] V-0219 exhibited a remarkable in vivo activity, reducing food intake and improving glucose handling in normal and diabetic rodents. [] Enantioselective synthesis revealed oral efficacy for (S)-9 in animal models, suggesting its potential as a therapeutic approach for obesity-associated diabetes. []
Compound Description: ABT-263 (N-(4-(4-((2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohex-1-ene-1-yl)methyl)piperazine-1-yl)benzoyl)-4-(((1R)-3-(morpholine-4-yl)-1-((phenylsulphanyl)methyl)propyl)-amino)-3-((trifluoromethyl)sulphonyl)benzenesulphonamide) is a drug candidate investigated for its potential in treating diseases characterized by apoptosis disorder and/or overexpression of one or more anti-apoptotic Bcl-2 family proteins. []
Relevance: While ABT-263 does not share direct structural analogs with "4-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)morpholine-3,5-dione," both compounds belong to the trifluoromethyl-containing compounds group. This shared characteristic potentially signifies similarities in their physicochemical properties and biological actions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.